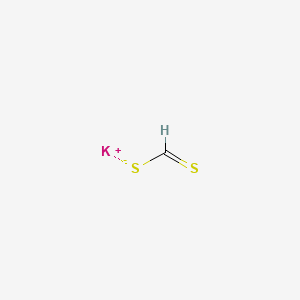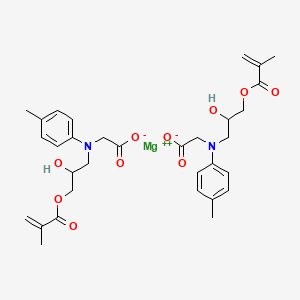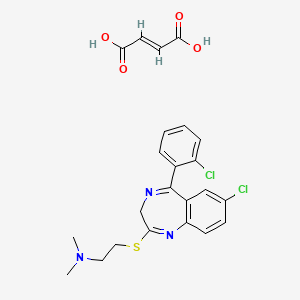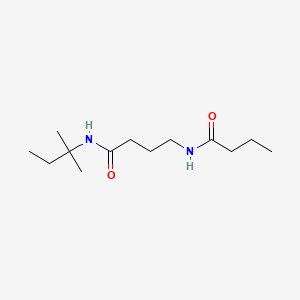
Butanamide, N-(1,1-dimethylpropyl)-4-((1-oxobutyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanamide, N-(1,1-dimethylpropyl)-4-((1-oxobutyl)amino)- is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a butanamide backbone with specific substituents that influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Butanamide, N-(1,1-dimethylpropyl)-4-((1-oxobutyl)amino)- typically involves multiple steps, starting from readily available starting materials One common approach is the reaction of butanamide with 1,1-dimethylpropylamine under controlled conditions to introduce the N-(1,1-dimethylpropyl) group
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Butanamide, N-(1,1-dimethylpropyl)-4-((1-oxobutyl)amino)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Butanamide, N-(1,1-dimethylpropyl)-4-((1-oxobutyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development or as a pharmacological tool.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of Butanamide, N-(1,1-dimethylpropyl)-4-((1-oxobutyl)amino)- involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways and cellular processes. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact mechanism depends on the specific context and application being studied.
Comparación Con Compuestos Similares
- Butanamide, N-(1,1-dimethylpropyl)-4-((1-oxopropyl)amino)-
- Butanamide, N-(1,1-dimethylpropyl)-4-((1-oxopentyl)amino)-
Comparison: Compared to similar compounds, Butanamide, N-(1,1-dimethylpropyl)-4-((1-oxobutyl)amino)- has unique structural features that influence its reactivity and applications. For instance, the length and branching of the substituents can affect its solubility, stability, and interaction with other molecules. These differences make it a valuable compound for specific research and industrial applications.
Propiedades
Número CAS |
82023-94-7 |
|---|---|
Fórmula molecular |
C13H26N2O2 |
Peso molecular |
242.36 g/mol |
Nombre IUPAC |
4-(butanoylamino)-N-(2-methylbutan-2-yl)butanamide |
InChI |
InChI=1S/C13H26N2O2/c1-5-8-11(16)14-10-7-9-12(17)15-13(3,4)6-2/h5-10H2,1-4H3,(H,14,16)(H,15,17) |
Clave InChI |
PHGSPVZMEYQHGD-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NCCCC(=O)NC(C)(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



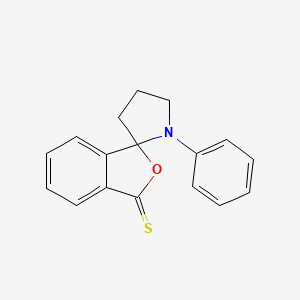
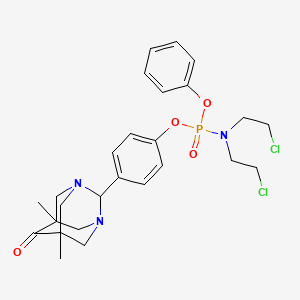

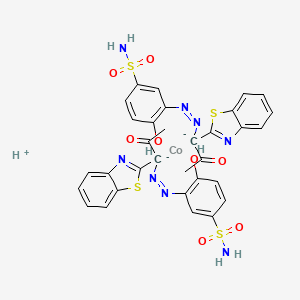
![5-[(2-Tert-butyl-4-methoxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B15184653.png)


![1-Benzyl-4,5-dihydro-2-isoheptadecyl-1-[3-[(1-oxoisooctadecyl)amino]propyl]-1h-imidazolium chloride](/img/structure/B15184669.png)
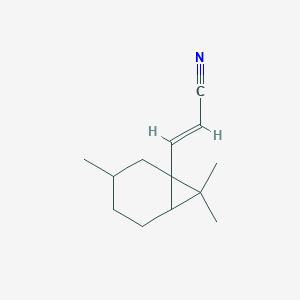
![[2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B15184695.png)
